molecular formula C14H21NO2 B1381498 4-(((3,3-Dimethylbutan-2-yl)amino)methyl)benzoic acid CAS No. 1569537-18-3

4-(((3,3-Dimethylbutan-2-yl)amino)methyl)benzoic acid

Cat. No. B1381498
CAS RN: 1569537-18-3
M. Wt: 235.32 g/mol
InChI Key: MZFNSUBLEYTXHW-UHFFFAOYSA-N
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Description

“4-(((3,3-Dimethylbutan-2-yl)amino)methyl)benzoic acid” is a chemical compound with the CAS Number: 1569537-18-3 . It has a molecular weight of 235.33 . The IUPAC name for this compound is 4-(((3,3-dimethylbutan-2-yl)amino)methyl)benzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H21NO2/c1-10(14(2,3)4)15-9-11-5-7-12(8-6-11)13(16)17/h5-8,10,15H,9H2,1-4H3,(H,16,17) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Chemical Interactions and Properties

4-(((3,3-Dimethylbutan-2-yl)amino)methyl)benzoic acid is involved in a variety of chemical reactions and properties that are of interest in scientific research. For example, it has been explored in the context of methylglyoxal, a highly reactive alpha-oxoaldehyde that forms advanced glycation end-products (AGEs) associated with diabetes and neurodegenerative diseases. Methylglyoxal is found in foodstuffs and biological systems, and its interactions with compounds like 4-(((3,3-Dimethylbutan-2-yl)amino)methyl)benzoic acid can provide insights into its metabolic pathways and detoxification processes (Nemet, Varga-Defterdarović, & Turk, 2006).

Synthetic Applications

In synthetic chemistry, derivatives of benzoic acid, including structures similar to 4-(((3,3-Dimethylbutan-2-yl)amino)methyl)benzoic acid, have been synthesized for various purposes. For instance, new benzoic acid derivatives with potential anti-inflammatory properties have been isolated from natural products, demonstrating the relevance of such compounds in medicinal chemistry and drug design (Chen, Cho, Hwang, & Chen, 2008). Similarly, hybrid compounds based on 4-[(1-oxo-3,4-dihydro-2H-naphmalen-2-ylidene)methyl]benzoic acid have been synthesized, indicating the versatility of benzoic acid derivatives in creating pharmacophoric fragments for drug discovery (Ivanova, Kanevskaya, & Fedotova, 2019).

Photophysical and Electrochemical Properties

The photophysical properties of compounds related to 4-(((3,3-Dimethylbutan-2-yl)amino)methyl)benzoic acid have been a subject of study, particularly in understanding charge transfer emissions and fluorescence behavior. Such studies contribute to our knowledge of molecular interactions and can lead to applications in materials science and sensor development (Ghosh, Chakraborty, Kar, & Guchhait, 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . This indicates that the compound can cause skin irritation, serious eye damage, and may cause respiratory irritation . The compound should not be inhaled, and skin should be washed thoroughly after handling .

properties

IUPAC Name

4-[(3,3-dimethylbutan-2-ylamino)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-10(14(2,3)4)15-9-11-5-7-12(8-6-11)13(16)17/h5-8,10,15H,9H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFNSUBLEYTXHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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